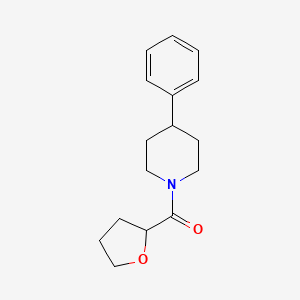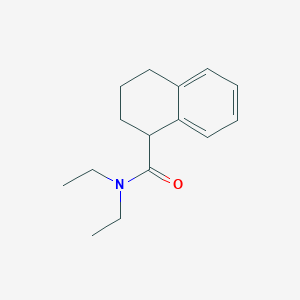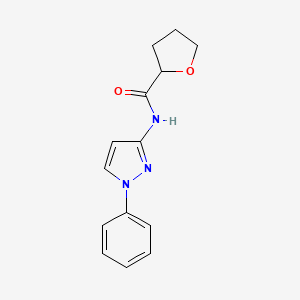
(6-Methylpyridin-2-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Methylpyridin-2-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone, also known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. MPMP is a pyrrolidine derivative that has been shown to have diverse pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mécanisme D'action
The exact mechanism of action of (6-Methylpyridin-2-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is not fully understood, but it has been suggested to act through multiple pathways. (6-Methylpyridin-2-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It also inhibits the activation of nuclear factor-kappa B (NF-kB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. (6-Methylpyridin-2-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has also been shown to induce apoptosis in cancer cells by activating caspase-3 and downregulating anti-apoptotic proteins.
Biochemical and Physiological Effects:
(6-Methylpyridin-2-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. (6-Methylpyridin-2-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has also been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, indicating its antioxidant properties. In addition, (6-Methylpyridin-2-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to increase the levels of glutathione, an important antioxidant molecule, in animal models of oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
(6-Methylpyridin-2-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has several advantages as a research tool. It is relatively easy to synthesize and purify, making it readily available for experimentation. It has also been shown to have low toxicity in animal models, indicating its safety for use in laboratory experiments. However, there are some limitations to the use of (6-Methylpyridin-2-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone in research. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, the effects of (6-Methylpyridin-2-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone may vary depending on the cell type and experimental conditions used.
Orientations Futures
There are several future directions for the study of (6-Methylpyridin-2-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone. One area of research is the development of (6-Methylpyridin-2-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone analogs with improved pharmacological properties. Another area of research is the investigation of the underlying mechanisms of (6-Methylpyridin-2-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone's effects, which could lead to the identification of new therapeutic targets. Additionally, the use of (6-Methylpyridin-2-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone in combination with other drugs or therapies could enhance its efficacy in the treatment of various diseases. Overall, the study of (6-Methylpyridin-2-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has the potential to lead to the development of new and effective treatments for a range of diseases.
Méthodes De Synthèse
The synthesis of (6-Methylpyridin-2-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone involves the reaction of 2-pyridinecarboxaldehyde with 6-methyl-2-pyridinecarboxylic acid in the presence of triethylamine to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to yield the desired product, (6-Methylpyridin-2-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone. The purity of the product is confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
(6-Methylpyridin-2-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to possess anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain conditions such as arthritis and neuropathic pain. Additionally, (6-Methylpyridin-2-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been found to have antitumor effects, inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.
Propriétés
IUPAC Name |
(6-methylpyridin-2-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-12-4-2-5-14(18-12)16(20)19-11-3-6-15(19)13-7-9-17-10-8-13/h2,4-5,7-10,15H,3,6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMWVCOLYJKXCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N2CCCC2C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxane-4-carboxamide](/img/structure/B7493992.png)




![[2-(4-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7494021.png)
![2-[5-(1-hydroxyethyl)-2-methoxyphenyl]-N-(6-morpholin-4-ylpyridin-3-yl)acetamide](/img/structure/B7494029.png)

![1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7494038.png)

![[2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B7494059.png)
![1-methyl-2-(4-methylpiperidin-1-yl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7494070.png)
![2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494083.png)